Tetracos-5-ene-1,2,3,4-tetrol
Description
Tetracos-5-ene-1,2,3,4-tetrol (CAS: Not explicitly listed in evidence, but structurally related to "(Z)-5-Tetracosene-1,2,3,4-tetraol" ) is a 24-carbon unsaturated aliphatic compound with hydroxyl groups at positions 1–4 and a double bond at position 3.
Properties
CAS No. |
375798-04-2 |
|---|---|
Molecular Formula |
C24H48O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
tetracos-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(26)24(28)23(27)21-25/h19-20,22-28H,2-18,21H2,1H3 |
InChI Key |
XABWPSCDPCHHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracos-5-ene-1,2,3,4-tetrol typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain alkene, such as tetracosene.
Hydroxylation: The double bond at the 5th position is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups.
Protection and Deprotection: Protecting groups may be used to selectively introduce hydroxyl groups at the desired positions, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetracos-5-ene-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetracosane-1,2,3,4-tetrol.
Substitution: Formation of tetraethers or tetraesters.
Scientific Research Applications
Tetracos-5-ene-1,2,3,4-tetrol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological systems and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tetracos-5-ene-1,2,3,4-tetrol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the hydrophobic carbon chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Conduritols (Cyclohex-5-ene-1,2,3,4-tetrols)
Conduritols are cyclohexene-based tetrols with diverse stereochemistry. For example:
Key Differences :
- Carbon Skeleton : Tetracos-5-ene-1,2,3,4-tetrol has a linear 24-carbon chain, while conduritols are six-membered cyclohexene derivatives.
- Biological Activity : Conduritols exhibit enzyme inhibition (e.g., α-glycosidase), whereas Tetracos-5-ene-tetrol’s bioactivity remains unstudied but may differ due to its lipid-like structure .
Table 1: Structural Comparison
| Compound | Carbon Framework | Functional Groups | Notable Activity |
|---|---|---|---|
| This compound | Linear C24, Δ⁵ double bond | 4 hydroxyls (1–4) | Unknown |
| Conduritol C | Cyclohexene | 4 hydroxyls (1–4) | α-Glycosidase inhibition |
| Guggultetrol-18 | Linear C18 | 4 hydroxyls (1–4) | Lipid metabolism modulation |
Guggultetrols
Guggultetrols, such as D-xylo-octadecane-1,2,3,4-tetrol (C18), are lipid derivatives isolated from Commiphora mukul resin. Their stereochemistry (2S,3S,4R) is critical for biological function, including lipid regulation .
Comparison with Tetracos-5-ene-tetrol :
Biochemical Interactions
- Enzyme Binding : Cyclohexene tetrols like (2S,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol form complexes with glycoside hydrolases, as shown in X-ray crystallography studies .
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